N-Deethylcyanazine amide
Overview
Description
N-Deethylcyanazine amide is a derivative of cyanazine, a herbicide belonging to the triazine class. This compound is formed as a degradation product of cyanazine in the environment. Cyanazine itself is used for weed control in various crops such as maize, peas, and broad beans. The presence of this compound in the environment is of interest due to its potential impact on ecosystems and human health .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Deethylcyanazine amide typically involves the hydrolysis of cyanazine under acidic or basic conditions. The reaction proceeds through the deethylation of cyanazine, followed by the formation of the amide group. The general reaction conditions include:
Acidic Hydrolysis: Cyanazine is treated with a strong acid such as hydrochloric acid at elevated temperatures.
Basic Hydrolysis: Cyanazine is treated with a strong base such as sodium hydroxide, also at elevated temperatures.
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of cyanazine using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to minimize the formation of unwanted by-products and to ensure environmental safety .
Chemical Reactions Analysis
Types of Reactions: N-Deethylcyanazine amide undergoes several types of chemical reactions, including:
Hydrolysis: Conversion to carboxylic acids and amines under acidic or basic conditions.
Reduction: Conversion to amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions involving the amide group
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions
Major Products:
Hydrolysis: Carboxylic acids and amines.
Reduction: Primary amines.
Substitution: Various substituted amides depending on the nucleophile used
Scientific Research Applications
N-Deethylcyanazine amide has several applications in scientific research, including:
Chemistry: Used as a model compound to study the degradation pathways of triazine herbicides.
Biology: Investigated for its potential effects on microbial communities in soil and water.
Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals.
Industry: Used in the development of analytical standards for environmental monitoring
Mechanism of Action
The mechanism of action of N-Deethylcyanazine amide involves its interaction with biological molecules, leading to the inhibition of mitochondrial respiration. This is similar to other triazine herbicides, which disrupt the electron transport chain in mitochondria, leading to cellular energy depletion and eventual cell death .
Molecular Targets and Pathways:
Mitochondrial Respiration: Inhibition of key enzymes in the electron transport chain.
Cellular Metabolism: Disruption of ATP production and energy metabolism.
Comparison with Similar Compounds
Atrazine: Another triazine herbicide with similar environmental degradation products.
Propazine: Shares the triazine core structure but differs in its alkyl substituents.
Simazine: Similar mechanism of action but used in different agricultural applications.
Terbuthylazine: Major triazine herbicide in the EU with similar environmental concerns
N-Deethylcyanazine amide stands out due to its specific formation as a degradation product and its unique chemical properties, making it a compound of significant interest in environmental and toxicological studies.
Properties
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN6O/c1-7(2,3(9)15)14-6-12-4(8)11-5(10)13-6/h1-2H3,(H2,9,15)(H3,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKHTXLRCBVLMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)NC1=NC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190059 | |
Record name | N-Deethylcyanazine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-77-1 | |
Record name | 2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36556-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Deethylcyanazine amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Deethylcyanazine amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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